molecular formula C22H24N2O4 B12213923 3-[4-methyl-2-oxo-7-(propan-2-yloxy)-2H-chromen-6-yl]-N-(pyridin-2-ylmethyl)propanamide

3-[4-methyl-2-oxo-7-(propan-2-yloxy)-2H-chromen-6-yl]-N-(pyridin-2-ylmethyl)propanamide

Cat. No.: B12213923
M. Wt: 380.4 g/mol
InChI Key: UYXLRCCLAURNNT-UHFFFAOYSA-N
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Description

3-[4-methyl-2-oxo-7-(propan-2-yloxy)-2H-chromen-6-yl]-N-(pyridin-2-ylmethyl)propanamide is a complex organic compound that belongs to the class of chromen derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a chromen core, a pyridine moiety, and a propanamide group, making it a unique molecule with significant research interest.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-methyl-2-oxo-7-(propan-2-yloxy)-2H-chromen-6-yl]-N-(pyridin-2-ylmethyl)propanamide typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include aldehydes, amines, and various catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-[4-methyl-2-oxo-7-(propan-2-yloxy)-2H-chromen-6-yl]-N-(pyridin-2-ylmethyl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the chromen core can lead to the formation of quinones, while reduction can yield alcohol derivatives .

Scientific Research Applications

3-[4-methyl-2-oxo-7-(propan-2-yloxy)-2H-chromen-6-yl]-N-(pyridin-2-ylmethyl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-methyl-2-oxo-7-(propan-2-yloxy)-2H-chromen-6-yl]-N-(pyridin-2-ylmethyl)propanamide involves its interaction with specific molecular targets. The chromen core can interact with enzymes and receptors, modulating their activity. The pyridine moiety can enhance binding affinity and selectivity, while the propanamide group can influence the compound’s pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-[4-methyl-2-oxo-7-(propan-2-yloxy)-2H-chromen-6-yl]-N-(pyridin-2-ylmethyl)propanamide lies in its specific combination of functional groups, which confer distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions and its diverse research applications make it a valuable compound in scientific research .

Properties

Molecular Formula

C22H24N2O4

Molecular Weight

380.4 g/mol

IUPAC Name

3-(4-methyl-2-oxo-7-propan-2-yloxychromen-6-yl)-N-(pyridin-2-ylmethyl)propanamide

InChI

InChI=1S/C22H24N2O4/c1-14(2)27-19-12-20-18(15(3)10-22(26)28-20)11-16(19)7-8-21(25)24-13-17-6-4-5-9-23-17/h4-6,9-12,14H,7-8,13H2,1-3H3,(H,24,25)

InChI Key

UYXLRCCLAURNNT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=C(C(=C2)OC(C)C)CCC(=O)NCC3=CC=CC=N3

Origin of Product

United States

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